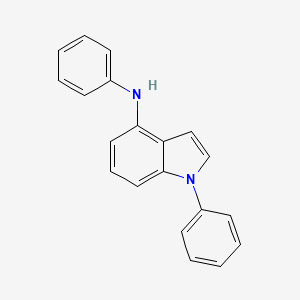
3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the bromination of 4-(2-chlorophenyl)-1H-quinolin-2-one followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.
Major Products:
- Quinoline N-oxides from oxidation.
- Dihydroquinoline derivatives from reduction.
- Various substituted quinoline derivatives from halogen substitution .
科学的研究の応用
3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other materials
作用機序
The mechanism of action of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one involves its interaction with various molecular targets:
類似化合物との比較
Quinoline: A basic structure similar to 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one but without the amino, bromo, and chlorophenyl substituents.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Camptothecin: An anticancer agent with a quinoline-based structure
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino, bromo, and chlorophenyl groups enhances its reactivity and potential for diverse applications .
特性
分子式 |
C15H10BrClN2O |
|---|---|
分子量 |
349.61 g/mol |
IUPAC名 |
3-amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20) |
InChIキー |
RXPHLIAWRAZJSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B12105532.png)

![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12105551.png)
![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)


![4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI)](/img/structure/B12105607.png)


![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)
![3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12105634.png)

